D-Phenylalaninol
CAS No.: 5267-64-1
VCID: VC21543768
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
Role as a Chiral Building BlockD-Phenylalaninol serves as a critical chiral auxiliary in asymmetric synthesis, particularly in Michael reactions. Its ability to induce stereoselectivity makes it valuable in the production of enantiomerically pure compounds for pharmaceuticals and fine chemicals . a) Central Nervous System DisordersDerivatives of D-Phenylalaninol have shown promise in treating epilepsy and muscle spasticity by modulating neurotransmitter activity. These compounds are being explored for their potential to stabilize dopamine levels and inhibit enkephalinase, an enzyme that degrades endogenous opioids . b) Diabetes ManagementD-Phenylalaninol is an intermediate in the synthesis of nateglinide, an antidiabetic drug used to manage type 2 diabetes by stimulating insulin secretion. c) Pain ManagementThe compound has been investigated for its analgesic properties, particularly through its interaction with opioid pathways by increasing enkephalin levels in the brain. Neurodegenerative Disease ResearchStudies suggest that D-Phenylalaninol can inhibit amyloid fibril formation by L-phenylalanine, which is implicated in diseases such as phenylketonuria (PKU). This property highlights its potential therapeutic utility in preventing amyloid-related toxicity. Enzyme InhibitionD-Phenylalaninol acts as an inhibitor of enkephalinase, thereby increasing levels of enkephalins—endogenous peptides involved in pain relief and mood regulation. Dopaminergic ModulationResearch indicates that D-Phenylalaninol may influence dopamine release and stabilization within the brain’s reward circuitry, potentially aiding in conditions like reward deficiency syndrome. Alcohol Consumption ReductionAnimal studies have demonstrated that D-Phenylalaninol administration decreases alcohol consumption by elevating endorphin levels in the brain, making it a candidate for treating alcohol use disorders. Synthesis RoutesD-Phenylalaninol can be synthesized from D-phenylalanine through reduction reactions involving borane or other reducing agents . Its stereoselective synthesis ensures the retention of the desired chiral configuration. Purification MethodsThe compound can be recrystallized using solvents such as diethyl ether, benzene/petroleum ether mixtures, or toluene under vacuum conditions. Additional purification involves drying over potassium carbonate (KCO) to remove impurities . Safety and Handling
D-Phenylalaninol reacts with strong oxidizing agents, acids, and bases, requiring careful handling under controlled conditions. Case Studies
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CAS No. | 5267-64-1 | ||||||
Product Name | D-Phenylalaninol | ||||||
Molecular Formula | C9H13NO | ||||||
Molecular Weight | 151.21 g/mol | ||||||
IUPAC Name | (2R)-2-amino-3-phenylpropan-1-ol | ||||||
Standard InChI | InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | ||||||
Standard InChIKey | STVVMTBJNDTZBF-SECBINFHSA-N | ||||||
Isomeric SMILES | C1=CC=C(C=C1)C[C@H](CO)N | ||||||
SMILES | C1=CC=C(C=C1)CC(CO)N | ||||||
Canonical SMILES | C1=CC=C(C=C1)CC(CO)N | ||||||
Synonyms | D-Phenylalaninol;5267-64-1;(R)-2-Amino-3-phenylpropan-1-ol;(R)-(+)-2-Amino-3-phenyl-1-propanol;D(+)-Phenylalaninol;(2R)-2-amino-3-phenylpropan-1-ol;(R)-2-Amino-3-phenyl-1-propanol;(+)-D-Phenylalaninol;D-(+)-Phenylalaninol;(R)-PHENYLALANINOL;CHEMBL1235200;STVVMTBJNDTZBF-SECBINFHSA-N;D-(+)-2-Amino-3-phenyl-1-propanol;(2R)-2-Amino-1-hydroxy-3-phenylpropane;D(+)-2-Amino-3-phenyl-1-propanol;Phenylalaninol;l-(-)-phenylalaninol;2-Amino-3-phenyl-1-propanol#;D-Penylalaninol;D-Phenylalaniol;(R)-2-AMINO-3-PHENYL-PROPAN-1-OL;AC1LGXIR;PHENYLALANINOL-D;D-PHE-OL;H-D-PHEN-OL | ||||||
Reference | Giraldes et al. Structural and Mechanistic Insights of Polyketide Macrolactonization from Polyketide-based Affinity Labels Nature Chemical Biology, doi: 10.1038/nchembio822, published online 10 September 2006 http://www.nature.com/naturechemicalbiology | ||||||
PubChem Compound | 853475 | ||||||
Last Modified | Aug 15 2023 |
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